molecular formula C11H8Cl2N2O B11857392 3,5-Dichloro-1-methyl-6-phenylpyrazin-2(1H)-one

3,5-Dichloro-1-methyl-6-phenylpyrazin-2(1H)-one

Cat. No.: B11857392
M. Wt: 255.10 g/mol
InChI Key: MYRKCWMSYKQOEM-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-methyl-6-phenylpyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-methyl-6-phenylpyrazin-2(1H)-one typically involves the chlorination of a precursor pyrazinone compound. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and solvent conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-methyl-6-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted pyrazinone derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-methyl-6-phenylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-1-methylpyrazin-2(1H)-one: Lacks the phenyl group, which may affect its chemical properties and applications.

    1-Methyl-6-phenylpyrazin-2(1H)-one: Lacks the chlorine atoms, potentially altering its reactivity and biological activity.

    3,5-Dichloropyrazin-2(1H)-one: Lacks the methyl and phenyl groups, which may influence its overall stability and function.

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3,5-dichloro-1-methyl-6-phenylpyrazin-2-one

InChI

InChI=1S/C11H8Cl2N2O/c1-15-8(7-5-3-2-4-6-7)9(12)14-10(13)11(15)16/h2-6H,1H3

InChI Key

MYRKCWMSYKQOEM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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